2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3-Methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its role in Suzuki–Miyaura coupling reactions. These reactions are essential for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers . The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs and in materials science for the creation of novel materials .
Mechanism of Action
The mechanism of action of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypropoxy)phenylboronic acid
- 3-(Methoxymethoxy)phenylboronic acid
- 2-(2-Methoxyethoxy)phenylboronic acid
Uniqueness
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the dioxaborolane ring provides additional stability, making it less prone to hydrolysis and oxidation .
Properties
Molecular Formula |
C16H25BO4 |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-[3-(3-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-9-14(12-13)19-11-7-10-18-5/h6,8-9,12H,7,10-11H2,1-5H3 |
InChI Key |
CEOQXIDYUUXWOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCOC |
Origin of Product |
United States |
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